molecular formula C31H52O4 B1241260 alpha-Tocopheryloxyacetic acid CAS No. 261929-52-6

alpha-Tocopheryloxyacetic acid

Cat. No.: B1241260
CAS No.: 261929-52-6
M. Wt: 488.7 g/mol
InChI Key: LCFWOFKPFDWYLR-CEFNRUSXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of .ALPHA.-TOCOPHERYLOXYACETIC ACID involves the reaction of .ALPHA.-D-TOCOPHEROL with ethyl bromoacetate to form the ethyl ether intermediate. This intermediate is then reacted with potassium hydroxide to form .ALPHA.-TOCOPHERYLOXYACETIC ACID . The lysine salt form of .ALPHA.-TOCOPHERYLOXYACETIC ACID can be prepared by adding an aqueous lysine solution to a solution of .ALPHA.-TOCOPHERYLOXYACETIC ACID in isopropyl alcohol .

Industrial Production Methods: Industrial production methods for .ALPHA.-TOCOPHERYLOXYACETIC ACID are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: .ALPHA.-TOCOPHERYLOXYACETIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to induce apoptosis and autophagy in tumor cells .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products: The major products formed from these reactions include various derivatives of .ALPHA.-TOCOPHERYLOXYACETIC ACID, which retain the core structure but exhibit different functional groups depending on the reaction conditions.

Scientific Research Applications

.ALPHA.-TOCOPHERYLOXYACETIC ACID has a wide range of scientific research applications:

Comparison with Similar Compounds

.ALPHA.-TOCOPHERYLOXYACETIC ACID is compared with other similar compounds such as .ALPHA.-TOCOPHERYL SUCCINATE:

Similar compounds include:

  • .ALPHA.-TOCOPHERYL SUCCINATE
  • .ALPHA.-TOCOPHEROL

These comparisons highlight the unique properties of .ALPHA.-TOCOPHERYLOXYACETIC ACID, particularly its stability and effectiveness as a chemotherapeutic agent.

Properties

CAS No.

261929-52-6

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

2-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]acetic acid

InChI

InChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1

InChI Key

LCFWOFKPFDWYLR-CEFNRUSXSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCC(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C

Synonyms

2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid
alpha-TEA cpd
alpha-tocopheryloxyacetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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